molecular formula C9H9BrO3 B030978 Methyl 2-bromo-6-methoxybenzoate CAS No. 31786-46-6

Methyl 2-bromo-6-methoxybenzoate

Cat. No.: B030978
CAS No.: 31786-46-6
M. Wt: 245.07 g/mol
InChI Key: LPZDOTAGNAUWRS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-methoxybenzoate is a high-value, multi-functional synthetic building block extensively employed in modern organic chemistry and drug discovery pipelines. Its core research value lies in the strategic ortho-relationship of the bromo and methoxy substituents on the benzoate ester scaffold. The bromine atom serves as an excellent handle for pivotal palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the efficient construction of complex biaryl systems and carbon-heteroatom bonds. Concurrently, the methoxy group can act as a directing group for ortho-metalation, participate in demethylation reactions to reveal phenolic OH groups, or be retained to influence the electronic properties and binding affinity of the final molecule. This reagent is particularly indispensable in the synthesis of pharmaceutical intermediates, including non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules featuring a substituted benzofuran or benzothiophene core. It also finds significant application in materials science for the preparation of organic ligands and π-conjugated systems. Supplied with high purity and lot-specific analytical data, this compound is designed to ensure reproducibility and success in your most demanding synthetic endeavors, from lead optimization to the development of novel functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZDOTAGNAUWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552947
Record name Methyl 2-bromo-6-methoxybenzoate
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Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31786-46-6
Record name Benzoic acid, 2-bromo-6-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31786-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 2 Bromo 6 Methoxybenzoate

Direct Synthesis Protocols

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps, often by forming key bonds on a pre-existing aromatic core. These methods are valued for their atom economy and potential for high throughput.

Esterification Reactions for Methyl Benzoate (B1203000) Formation

The formation of the methyl ester group is a fundamental transformation in the synthesis of methyl 2-bromo-6-methoxybenzoate. A primary route involves the esterification of 2-bromo-6-methoxybenzoic acid. sigmaaldrich.comnih.govchemuniverse.comuni.lu This can be achieved through various methods, including the classic Fischer-Speier esterification using methanol (B129727) in the presence of a strong acid catalyst.

Alternatively, methylation of the corresponding carboxylic acid can be accomplished using reagents like dimethyl sulfate (B86663) or dimethyl carbonate. chemicalbook.com One reported procedure involves the reaction of 2-bromo-6-methoxybenzoic acid with dimethyl sulfate. Another approach utilizes dimethyl carbonate in the presence of a zeolite catalyst, which offers a greener alternative. chemicalbook.com

A different strategy begins with the esterification of a related precursor, such as 2-hydroxy-6-methylbenzoic acid, to form methyl 2-hydroxy-6-methylbenzoate. This intermediate can then be methylated using dimethyl sulfate and sodium hydroxide (B78521) to yield methyl 2-methoxy-6-methylbenzoate, which can subsequently be brominated. google.com

Regioselective Halogenation Strategies on Methoxy-Substituted Benzoates

Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. mdpi.com For methoxy-substituted benzoates, reagents like N-bromosuccinimide (NBS) are frequently employed. mdpi.comresearchgate.net The reaction conditions, including the choice of solvent and temperature, can be optimized to achieve high regioselectivity. mdpi.com Theoretical studies using Density Functional Theory (DFT) have provided insights into the mechanism and regioselectivity of electrophilic aromatic bromination, highlighting the directing effects of substituents like the methoxy (B1213986) group. rsc.org

The inherent directing effects of the methoxy and ester groups generally favor bromination at the positions ortho and para to the methoxy group. However, the steric hindrance from the adjacent ester group can influence the final product distribution. Careful control of reaction parameters is therefore essential to favor the desired 2-bromo isomer.

Multi-Step Convergent and Linear Synthetic Routes

Multi-step syntheses, while longer, offer greater flexibility and control over the introduction of functional groups, which can be crucial for minimizing the formation of unwanted isomers. libretexts.orgscribd.comlibretexts.org

Precursor Derivatization and Strategic Functional Group Interconversion

This approach involves the synthesis of a precursor molecule that is subsequently modified to yield the final product. For instance, a synthetic route could commence with a commercially available substituted benzene (B151609) derivative. Functional group interconversions, such as the conversion of a nitro group to an amine and then to a bromine atom via a Sandmeyer reaction, are powerful tools in this context. libretexts.org

An example of precursor derivatization involves starting with a molecule like 2-methyl-6-nitrobenzoic acid. google.com This can be reduced to the corresponding amine, which can then be diazotized and subjected to a bromination reaction. Subsequent esterification and methoxylation would lead to the target compound.

Sequential Introduction of Bromine and Methoxy Functionalities

In a linear synthetic sequence, the bromine and methoxy groups can be introduced in a stepwise manner. The order of these introductions is critical to ensure the correct regiochemistry. For example, one could start with a simple benzoate, introduce the bromine atom first, and then perform a nucleophilic aromatic substitution to introduce the methoxy group. Conversely, starting with a methoxy-substituted benzoate and then performing a regioselective bromination is also a viable strategy.

A documented synthesis of a related compound, 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, involves the reaction of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860), demonstrating the introduction of a methoxy group onto a pre-brominated aromatic system. google.com

Methodologies for Controlling Positional Isomer Formation

The formation of positional isomers is a significant challenge in the synthesis of substituted aromatic compounds. The directing effects of the substituents on the benzene ring play a crucial role in determining the position of incoming electrophiles.

In the context of this compound, the primary challenge is to selectively introduce the bromine atom at the 2-position, avoiding bromination at other positions on the ring. The methoxy group is a strong ortho-, para-director, while the methyl ester group is a meta-director. The interplay of these directing effects, along with steric factors, governs the outcome of the bromination reaction.

Strategies to control isomer formation include:

Use of Bulky Reagents: Employing sterically hindered brominating agents can favor substitution at less hindered positions.

Blocking Groups: Temporarily introducing a blocking group at a reactive position can direct the bromination to the desired site. The blocking group is then removed in a subsequent step.

Directed Ortho Metalation (DoM): This powerful technique involves the use of a directing group to deprotonate a specific ortho position with a strong base, followed by quenching with an electrophilic bromine source. This method offers excellent control over regioselectivity.

Optimization of Reaction Conditions: As mentioned earlier, careful control of temperature, solvent, and catalyst can significantly influence the ratio of isomers formed. mdpi.com For example, regioselective bromination of 6-hydroxytetrahydroisoquinolines has been achieved with high yields by controlling the reaction temperature. cornell.edu

Innovative Synthetic Approaches

The synthesis of highly substituted aromatic compounds like this compound can be complex, often requiring precise control of reaction conditions to achieve high yields and selectivities. Modern synthetic strategies are increasingly moving away from conventional batch methods towards more sophisticated and efficient process technologies.

Continuous-flow chemistry has emerged as a transformative technology in chemical synthesis, offering superior control over reaction parameters such as temperature, pressure, and mixing. nih.govresearchgate.net The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, enabling highly exothermic or fast reactions to be conducted safely and efficiently. nih.gov For the synthesis of this compound, a multi-step continuous-flow process can be envisaged, starting from a readily available precursor like 2-hydroxy-6-methoxybenzoic acid.

A hypothetical continuous-flow setup could involve the sequential steps of esterification and bromination. Initially, 2-hydroxy-6-methoxybenzoic acid would be pumped along with a methylating agent (e.g., dimethyl sulfate in the presence of a base) through a heated reactor coil to form methyl 2-hydroxy-6-methoxybenzoate. The output stream from this first step would then be mixed with a brominating agent (e.g., N-bromosuccinimide) and a catalyst in a second flow reactor to introduce the bromine atom at the 2-position. The use of packed-bed reactors containing immobilized reagents or catalysts can further enhance the efficiency and sustainability of the process. google.com

The precise control over residence time and stoichiometry in a flow system would minimize the formation of by-products, leading to a cleaner reaction profile and simplifying downstream purification. A patent for a continuous bromination process highlights how parameters like average residence time can be controlled to achieve desired bromination levels. google.com

Table 1: Hypothetical Parameters for Continuous-Flow Synthesis of this compound

ParameterStage 1: EsterificationStage 2: Bromination
Reactants 2-hydroxy-6-methoxybenzoic acid, Dimethyl sulfate, K₂CO₃Methyl 2-hydroxy-6-methoxybenzoate, N-Bromosuccinimide
Solvent AcetoneAcetonitrile
Reactor Type Heated Coil ReactorPacked-Bed Reactor
Temperature 60 °C40 °C
Residence Time 10 minutes5 minutes
Flow Rate 2 mL/min4 mL/min
Pressure 5 bar5 bar
Hypothetical Yield >95%>90%

The full potential of continuous-flow synthesis is realized when integrated with automated control systems, enabling scalable and on-demand production of target molecules. Automated synthesis platforms, often featuring modular robotic systems, can execute complex synthetic sequences with high fidelity and minimal human intervention. nih.govnih.gov Such platforms are becoming increasingly crucial in pharmaceutical and fine chemical industries for rapid library synthesis and process optimization. nih.govsynplechem.com

For the scalable production of this compound, an automated platform could be configured to handle the entire workflow, from reagent preparation to final product purification. The system would be controlled by a chemical programming language, allowing for the precise execution of each unit operation. nih.gov Reagent cartridges or pre-packed columns could be utilized to streamline the process and minimize handling of hazardous chemicals. chimia.ch

The platform would consist of several interconnected modules. A liquid handling module would accurately dispense reagents and solvents. The reaction module could be a continuous-flow reactor as described previously. Downstream processing modules could include liquid-liquid extraction for initial work-up, followed by automated chromatography for purification. Real-time analytics, such as inline NMR or HPLC, could be integrated to monitor reaction progress and product purity, allowing for dynamic process adjustments to maintain optimal performance.

Table 2: Modules of an Automated Synthesis Platform for this compound

ModuleFunctionKey Features
Reagent Delivery Precise dispensing of starting materials, reagents, and solvents.Syringe pumps, mass flow controllers, pre-packed reagent cartridges.
Reaction Execution of the chemical transformation under controlled conditions.Continuous-flow reactor (heated coil or packed-bed), automated temperature and pressure control.
Work-up & Purification Isolation and purification of the crude product.Automated liquid-liquid extraction, solid-phase extraction (SPE), preparative HPLC.
Analysis & Control Real-time monitoring of the reaction and product quality.Inline NMR, FT-IR, or HPLC; feedback control loop for process optimization.
Product Collection Automated collection of the purified final product.Fraction collector, vial handling system.

The adoption of such automated systems not only enhances throughput and reproducibility but also generates large datasets that can be used for machine learning-driven process optimization, further accelerating the development of robust and efficient synthetic routes.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Bromo 6 Methoxybenzoate

Substitution Reactions

The reactivity of Methyl 2-bromo-6-methoxybenzoate in substitution reactions is dictated by the electronic and steric environment of its two primary functional groups: the aryl bromide and the methyl ester.

Nucleophilic Aromatic Substitution Pathways at the Bromine Center

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The generally accepted mechanism proceeds through a two-step addition-elimination pathway. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily lost in this step. In the second step, the leaving group (in this case, bromide) is eliminated, restoring the aromatic system. libretexts.org

For an SNAr reaction to be favorable, the aromatic ring typically requires activation by potent electron-withdrawing groups at the ortho and/or para positions to stabilize the negative charge of the Meisenheimer complex. libretexts.orgyoutube.com In this compound, the methoxy (B1213986) group (-OCH₃) at the ortho position is an electron-donating group by resonance, which is generally deactivating for SNAr. However, the methyl ester group (-COOCH₃), also at an ortho position, is electron-withdrawing and thus activating. The interplay of these opposing electronic effects, combined with the steric hindrance from two ortho substituents, makes direct SNAr at the bromine center challenging and generally less favorable compared to substrates with strongly deactivating groups like nitro functions. youtube.com Reactions would likely require harsh conditions, and alternative pathways such as transition metal-catalyzed reactions are often preferred.

Ester Hydrolysis and Transesterification Kinetics

The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid is a fundamental transformation. Under basic conditions, the reaction typically follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

However, the kinetics of this process are significantly influenced by the steric hindrance imposed by the adjacent bromo and methoxy substituents. These ortho groups impede the approach of the nucleophile to the carbonyl carbon, which can substantially slow down the rate of hydrolysis compared to unhindered benzoates. In cases of extreme steric hindrance, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism can become competitive. This pathway involves an SN2 attack by the nucleophile on the methyl group of the ester, breaking the alkyl-oxygen bond. This mechanism is generally less common for benzoates but can be observed for sterically congested methyl esters.

Similarly, transesterification reactions, where the methyl group is exchanged for a different alkyl group, would also be subject to the same steric constraints, leading to slower reaction kinetics. Quantitative kinetic studies would be necessary to determine the precise rate constants and to fully deconvolute the electronic and steric effects on the reaction mechanism.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions, which provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Processes (e.g., Suzuki-Miyaura, Negishi, Heck)

Palladium catalysis is central to modern organic synthesis, and aryl bromides are common coupling partners.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents. libretexts.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org For substrates like this compound, the choice of base is critical, as strong bases like sodium methoxide (B1231860) could potentially cleave the methyl ester. nih.gov Milder bases such as potassium carbonate or potassium phosphate (B84403) are often employed. nih.gov

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts, often leading to faster reaction times. wikipedia.org The reaction is catalyzed by either palladium or nickel complexes and proceeds through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgorganic-chemistry.org This method is highly effective for coupling bromoarenes with a wide range of alkyl, aryl, and vinyl zinc reagents. researchgate.net A significant advantage is its tolerance for a variety of functional groups, although the organozinc reagents are sensitive to moisture and air, necessitating anhydrous reaction conditions. wikipedia.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction forms a substituted alkene through the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. wikipedia.org The steric hindrance from the ortho-methoxy group in this compound could influence the rate and regioselectivity of the alkene insertion. The feasibility of this transformation is supported by the successful application of the Heck reaction in the industrial synthesis of Naproxen, which involves the coupling of the structurally similar 2-bromo-6-methoxy-naphthalene. rug.nl

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides Note: These are generalized conditions and may require optimization for this compound.

ReactionCatalystLigandBaseSolventTypical Temp.
Suzuki-MiyauraPd(OAc)₂ or Pd₂(dba)₃PPh₃, XPhos, SPhosK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, H₂O80-110 °C
NegishiPd(PPh₃)₄ or Ni(acac)₂PPh₃, dppe, dppf(None required)THF, Dioxane25-100 °C
HeckPd(OAc)₂P(o-tolyl)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80-140 °C

Copper-Catalyzed Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig)

Copper-catalyzed reactions offer a classical and often cost-effective alternative to palladium-based methods.

Ullmann Reaction: The classic Ullmann reaction involves the copper-promoted homocoupling of aryl halides at high temperatures to form symmetrical biaryls. organic-chemistry.org A more contemporary application is the Ullmann-type condensation, which involves the coupling of aryl halides with nucleophiles like alcohols, phenols, and amines. organic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.orgnsf.gov For this compound, an Ullmann condensation could be used to form diaryl ethers or arylamines, providing a complementary approach to palladium-catalyzed methods.

Buchwald-Hartwig Amination: It is important to note that while listed here per the requested outline, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction, not copper-catalyzed. It has become a premier method for the synthesis of arylamines from aryl halides and primary or secondary amines. The reaction typically employs a palladium precursor and a sterically bulky phosphine (B1218219) ligand. An example using 2-bromo-6-methyl pyridine (B92270) demonstrates that amination is feasible even with sterically hindered ortho-substituted substrates. chemspider.com

Electrochemical Cross-Coupling Methodologies

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry. Electrochemical cross-coupling reactions can often be performed under mild, transition-metal-free conditions or with catalytic amounts of metals like nickel. nih.govnih.gov For aryl halides, cathodic reduction can generate an aryl radical or anion, which can then couple with a suitable electrophile. acs.org

One strategy involves the nickel-catalyzed electrochemical reductive cross-coupling between aryl halides and alkyl halides. nih.gov In this process, both electrophiles are coupled in an undivided cell, avoiding the pre-formation of organometallic reagents. Another approach is the direct, transition-metal-free cross-electrophile coupling, where the differential reduction potentials of two different alkyl halides are exploited to achieve selective C(sp³)–C(sp³) bond formation. nih.gov While specific examples using this compound are not prominent, the general principles of electrochemical arylation suggest its potential as a substrate in these advanced, sustainable coupling methodologies. acs.org

Influence of Substituent Electronic and Steric Effects on Cross-Coupling Efficiency

The efficiency of palladium-catalyzed cross-coupling reactions involving this compound is significantly influenced by the electronic and steric effects of the bromo, methoxy, and methyl ester substituents. The bromine atom at the C2 position provides the site for oxidative addition of the palladium catalyst, a crucial step in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. mnstate.edu However, the presence of two ortho substituents, the methoxy group at C6 and the methyl ester at C1, creates considerable steric hindrance around the reaction center.

This steric congestion can impede the approach of the palladium catalyst, potentially requiring more forcing reaction conditions or specialized catalyst systems with bulky ligands to achieve high efficiency. dicp.ac.cnrsc.org For instance, in Suzuki-Miyaura couplings, the use of bulky phosphine ligands is known to be effective for sterically hindered aryl halides. rsc.org The electronic nature of the substituents also plays a role. The methoxy group is an electron-donating group, which can increase the electron density at the bromine-bearing carbon, potentially slowing down the oxidative addition step. Conversely, the electron-withdrawing methyl ester group can counteract this effect to some extent.

The interplay of these steric and electronic factors necessitates careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve desirable yields in cross-coupling reactions. While specific data for this compound is not extensively documented, representative yields for Suzuki-Miyaura couplings of sterically hindered aryl bromides can be extrapolated as shown in the table below.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
Coupling PartnerCatalyst/LigandBaseSolventRepresentative Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O65-75
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane70-80
3-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄THF75-85

Electrophilic Aromatic Substitution Pathways

In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The bromine atom (-Br) is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to stabilize the arenium ion intermediate through resonance. libretexts.org

When both groups are present, the more strongly activating group dictates the regioselectivity. masterorganicchemistry.com In the case of this compound, the methoxy group is the more powerful activating group and will therefore direct incoming electrophiles to the positions ortho and para to it. The position para to the methoxy group (C4) is the most likely site for substitution, as the ortho positions (C5 and the already substituted C1) are sterically hindered by the adjacent bromo and methyl ester groups, respectively. masterorganicchemistry.com

The following table illustrates the expected major products for common electrophilic aromatic substitution reactions on this compound, based on these directing effects.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagentsMajor ProductPredicted Position of Substitution
NitrationHNO₃, H₂SO₄Methyl 2-bromo-6-methoxy-4-nitrobenzoateC4
Halogenation (Bromination)Br₂, FeBr₃Methyl 2,4-dibromo-6-methoxybenzoateC4
Friedel-Crafts AcylationCH₃COCl, AlCl₃Methyl 4-acetyl-2-bromo-6-methoxybenzoateC4

Other Significant Chemical Transformations

This compound possesses two sites for potential reaction with Grignard reagents: the electrophilic carbon of the methyl ester and the carbon atom attached to the bromine. The reaction of Grignard reagents with esters typically involves a double addition to the carbonyl group to form a tertiary alcohol after acidic workup. masterorganicchemistry.comchemistrysteps.com The initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. chemistrysteps.com

Alternatively, a Grignard reagent can react with the aryl bromide functionality via a cross-coupling reaction, particularly in the presence of a suitable catalyst like a palladium or nickel complex. However, in the absence of a catalyst, the formation of a Grignard reagent from the aryl bromide itself is a possibility if magnesium metal is added. This would lead to a mixture of products upon reaction with another molecule of the ester. Studies on methoxy-substituted aryl bromides have also shown that under certain conditions, the formation of symmetrical ketones can be a significant side reaction. youtube.com The selectivity of the Grignard reaction will depend on the specific Grignard reagent used and the reaction conditions.

The bromo substituent of this compound is susceptible to reductive cleavage through hydrogenolysis. This transformation is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. This reaction would replace the bromine atom with a hydrogen atom, yielding methyl 2-methoxybenzoate. The conditions for this reaction are generally mild and tolerant of other functional groups like the ester and methoxy groups.

The ester functionality can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the methyl ester to a primary alcohol, yielding (2-bromo-6-methoxyphenyl)methanol. If a complete reduction of both the bromo and ester groups is desired, a combination of reducing agents or a multi-step sequence would be necessary.

Comprehensive Mechanistic Studies

While comprehensive mechanistic studies specifically targeting this compound are not widely available, the mechanisms of its characteristic reactions can be understood from well-established principles of organic chemistry.

Cross-Coupling Reactions : The mechanism of a Suzuki-Miyaura coupling, for example, involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. mnstate.edu This is followed by transmetalation with the organoboron species and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. mnstate.edu For sterically hindered substrates like this compound, the oxidative addition step is often rate-limiting. dicp.ac.cn

Electrophilic Aromatic Substitution : The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The methoxy group effectively stabilizes the positive charge when the electrophile attacks the ortho and para positions, lowering the activation energy for these pathways compared to meta attack. libretexts.org

Grignard Reaction with the Ester : This reaction follows a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form a ketone. chemistrysteps.com As the resulting ketone is highly reactive towards the Grignard reagent, it undergoes a subsequent nucleophilic addition to yield a tertiary alkoxide, which is protonated upon acidic workup to give the final tertiary alcohol. masterorganicchemistry.comchemistrysteps.com

Elucidation of Reaction Transition States and Intermediates

The elucidation of transition states and intermediates in reactions involving aryl halides like this compound is crucial for understanding reaction mechanisms and optimizing conditions. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying these transient species.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the mechanism involves a series of intermediates and transition states. For a sterically hindered substrate like this compound, the oxidative addition of the aryl bromide to a low-valent palladium(0) complex is a critical step. The presence of the ortho-methoxy group can influence the stability of the resulting arylpalladium(II) intermediate. Computational studies on similar ortho-substituted systems have shown that the geometry and energy of the transition state for oxidative addition are highly dependent on the nature of the substituents and the phosphine ligands on the palladium center. For instance, in the Suzuki-Miyaura reaction of sterically hindered aryl bromides, the transition state for transmetalation, where the boron-based nucleophile replaces the halide on the palladium complex, has been identified as the rate-determining step in many cases. rsc.org

Structural studies of arylpalladium(II) boronate complexes, which are key intermediates in the Suzuki-Miyaura reaction, have revealed the existence of both tri-coordinate and tetra-coordinate boron species. acs.orgnih.gov The interconversion between these species and their subsequent reaction pathways are governed by finely balanced energetic barriers. For this compound, the methoxy group could potentially coordinate to the palladium center in the transition state, influencing the stereochemistry and rate of the reaction.

In the context of nucleophilic aromatic substitution (NAS), the reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The attack of a nucleophile on the carbon atom bearing the bromine atom leads to the formation of this tetrahedral intermediate, which is stabilized by electron-withdrawing groups. While the methoxy group is generally considered electron-donating, its inductive effect can contribute to the stability of the anionic intermediate, especially when strong nucleophiles are employed. The transition state leading to the Meisenheimer complex is the highest energy point on the reaction coordinate for the addition step.

A summary of expected intermediates in common reactions involving aryl halides is presented below:

Reaction TypeKey Intermediate(s)Role of ortho-Substituents
Suzuki-Miyaura Coupling Arylpalladium(II) halide, Arylpalladium(II) boronateSteric hindrance, potential coordination to Pd center
Heck Reaction Arylpalladium(II) halide, π-alkene complexSteric hindrance affecting alkene coordination
Nucleophilic Aromatic Substitution Meisenheimer complexElectronic stabilization/destabilization of the anionic intermediate

Determination of Activation Energies and Reaction Pathways

The determination of activation energies (Ea) provides quantitative insight into the feasibility and rate of a chemical reaction. These values are often determined experimentally through kinetic studies at various temperatures or calculated using computational methods.

Computational studies on the Suzuki-Miyaura reaction have elucidated two distinct mechanistic pathways for transmetalation, one involving a tri-coordinate boronic acid complex and another proceeding through a tetra-coordinate boronate complex, each with its own characteristic activation energy. acs.orgnih.gov The dominant pathway can depend on factors such as the concentration of the base and the nature of the substituents on the aryl halide. For a substrate like this compound, the reaction pathway would likely favor conditions that can accommodate the steric bulk of the ortho-substituents.

In nucleophilic aromatic substitution, the rate-determining step is typically the formation of the Meisenheimer intermediate. masterorganicchemistry.com The activation energy for this step is influenced by the strength of the nucleophile and the electronic properties of the substituents on the aromatic ring. While strongly electron-withdrawing groups significantly lower the activation energy, the methoxy group in this compound would have a more nuanced effect, with its electron-donating resonance effect potentially increasing the activation barrier, while its inductive effect could offer some stabilization.

The following table provides hypothetical activation energies for key steps in reactions of a generic ortho-substituted aryl bromide, illustrating the relative energy barriers.

ReactionElementary StepHypothetical Activation Energy (kcal/mol)
Suzuki-Miyaura Coupling Oxidative Addition15 - 25
Transmetalation10 - 20
Reductive Elimination5 - 15
Nucleophilic Aromatic Substitution Formation of Meisenheimer Complex20 - 30

Note: These values are illustrative and can vary significantly based on specific reactants, catalysts, and reaction conditions.

Kinetic Investigations and Arrhenius Plot Analysis

Kinetic investigations are fundamental to understanding reaction mechanisms and quantifying the effect of various parameters on the reaction rate. By measuring the reaction rate at different temperatures, an Arrhenius plot can be constructed to determine the activation energy (Ea) and the pre-exponential factor (A).

An Arrhenius plot is generated by plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T). The slope of the line is equal to -Ea/R, where R is the gas constant, and the y-intercept corresponds to ln A.

A hypothetical kinetic study of a Suzuki-Miyaura coupling of an ortho-substituted aryl bromide might yield the following data:

Temperature (K)Rate Constant, k (s⁻¹)1/T (K⁻¹)ln(k)
3530.00150.00283-6.50
3630.00320.00275-5.74
3730.00650.00268-5.04
3830.01280.00261-4.36

From such a plot, the activation energy can be calculated, providing a quantitative measure of the temperature sensitivity of the reaction. The pre-exponential factor, A, relates to the frequency of collisions between reacting molecules in the correct orientation. For reactions involving sterically hindered molecules like this compound, the pre-exponential factor is expected to be lower than for unhindered substrates due to the reduced probability of effective collisions.

Derivatization and Advanced Functionalization Strategies for Methyl 2 Bromo 6 Methoxybenzoate

Modification of the Methyl Ester Moiety

The methyl ester group of Methyl 2-bromo-6-methoxybenzoate is a prime site for initial derivatization, providing access to a range of functionalities. Common transformations include hydrolysis, transesterification, amidation, and reduction.

Hydrolysis to the corresponding carboxylic acid, 2-bromo-6-methoxybenzoic acid, is a fundamental transformation. This is typically achieved under basic conditions, for instance, by heating with a solution of sodium hydroxide (B78521) in a mixture of water and a co-solvent like methanol (B129727). The resulting carboxylate can then be protonated by acidification. This carboxylic acid serves as a key intermediate for further reactions, such as amide bond formation using standard coupling reagents.

Transesterification allows for the conversion of the methyl ester into other esters. This can be accomplished under acidic or basic conditions. thieme-connect.commyskinrecipes.com For example, reacting the methyl ester with a different alcohol in the presence of a catalytic amount of acid or base can yield the corresponding ester. thieme-connect.commyskinrecipes.com This is particularly useful for introducing specialty ester groups or for optimizing the physical properties of the molecule.

Direct amidation of the methyl ester provides a straightforward route to amides. This transformation can be promoted by strong bases, such as potassium tert-butoxide, facilitating the reaction with a variety of primary and secondary amines. core.ac.uknih.gov This method avoids the need to first hydrolyze the ester to the carboxylic acid, offering a more atom-economical approach to amide synthesis.

Reduction of the methyl ester group to a primary alcohol, (2-bromo-6-methoxyphenyl)methanol, can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This transformation opens up another avenue for functionalization, as the resulting alcohol can undergo a host of subsequent reactions.

Modification Reagents and Conditions Product Reference
HydrolysisNaOH, H2O/MeOH, heat; then HCl2-bromo-6-methoxybenzoic acidN/A
TransesterificationR'OH, acid or base catalystThis compound thieme-connect.commyskinrecipes.com
Direct AmidationR'R''NH, t-BuOK, DMSON,N-R',R''-2-bromo-6-methoxybenzamide core.ac.uknih.gov
ReductionLiAlH4, THF(2-bromo-6-methoxyphenyl)methanolN/A

Selective Transformations at the Aromatic Core

The substituted benzene (B151609) ring of this compound presents opportunities for selective functionalization, primarily through reactions involving the bromine atom or by introducing new substituents to the aromatic core.

Halogen Exchange Reactions

The bromine atom can be exchanged for other halogens, which can be advantageous for tuning the reactivity of the molecule in subsequent cross-coupling reactions. The Finkelstein reaction, for example, allows for the conversion of the aryl bromide to an aryl iodide by treatment with an iodide salt, such as sodium iodide, often in the presence of a copper catalyst. researchgate.net Aryl iodides are typically more reactive in palladium-catalyzed cross-coupling reactions.

Regioselective Introduction of Additional Aromatic Substituents

The introduction of additional substituents onto the aromatic ring can be achieved through various methods, including palladium-catalyzed cross-coupling reactions and directed ortho-metalation.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. Key examples include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. uqar.casigmaaldrich.com This is a widely used method for the synthesis of biaryl compounds.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. mdma.chcymitquimica.com This is a valuable method for synthesizing aryl alkynes.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. researchgate.netkhanacademy.org This provides a direct route to a wide range of substituted anilines.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govgvsu.edu In the case of this compound, the methoxy (B1213986) group can act as a directing group, facilitating the deprotonation of an adjacent ortho position by a strong base like n-butyllithium. The resulting aryllithium species can then react with various electrophiles to introduce a new substituent specifically at the C3 position. However, the presence of the bromine atom can also influence the regioselectivity of the metalation.

Transformation Reaction Type Key Reagents Typical Product Reference
Halogen ExchangeFinkelstein ReactionNaI, Cu(I) catalystMethyl 2-iodo-6-methoxybenzoate researchgate.net
C-C Bond FormationSuzuki-Miyaura CouplingR-B(OH)2, Pd catalyst, baseMethyl 2-aryl-6-methoxybenzoate uqar.casigmaaldrich.com
C-C Bond FormationSonogashira CouplingR-C≡CH, Pd catalyst, Cu(I) co-catalystMethyl 2-alkynyl-6-methoxybenzoate mdma.chcymitquimica.com
C-N Bond FormationBuchwald-Hartwig AminationR2NH, Pd catalyst, baseMethyl 2-(dialkylamino)-6-methoxybenzoate researchgate.netkhanacademy.org
C-H FunctionalizationDirected ortho-Metalationn-BuLi, then Electrophile (E+)Methyl 2-bromo-3-E-6-methoxybenzoate nih.govgvsu.edu

Transformations of the Methoxy Group

The methoxy group is another key functional handle on the this compound scaffold. The most significant transformation at this position is its cleavage to reveal a hydroxyl group.

Demethylation to form Methyl 2-bromo-6-hydroxybenzoate is a common and important reaction. This ether cleavage can be achieved using strong Lewis acids like boron tribromide (BBr3) in an inert solvent such as dichloromethane. core.ac.uknih.gov The reaction proceeds through the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack to cleave the methyl-oxygen bond. Thiolate salts, such as sodium thiomethoxide, in a polar aprotic solvent like N,N-dimethylformamide (DMF) can also be used for selective demethylation. thieme-connect.comuqar.ca The resulting phenol (B47542) is a valuable intermediate for the synthesis of a variety of derivatives, including ethers and esters, and can also participate in reactions such as O-arylation.

Strategic Derivatization for Enhanced Synthetic Versatility and Molecular Diversity

The strategic derivatization of this compound is a powerful approach to rapidly increase molecular complexity and access novel chemical entities with potential applications in various fields, including medicinal chemistry and materials science. By combining the transformations described above, a multitude of unique structures can be generated from this single starting material.

For instance, the bromine atom can serve as a handle for the introduction of various substituents via cross-coupling reactions, while the ester and methoxy groups can be independently or sequentially modified to introduce further diversity. This modular approach allows for the systematic exploration of chemical space around the 2-bromo-6-methoxybenzoyl scaffold.

An example of a strategic derivatization could involve an initial Suzuki coupling to introduce a new aryl group at the 2-position, followed by hydrolysis of the ester to the carboxylic acid. This acid could then be coupled with a diverse range of amines to generate a library of amide derivatives. Alternatively, demethylation of the methoxy group could be performed at any stage to introduce a phenolic hydroxyl group, which could be further functionalized.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of protons and carbons within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy of Methyl 2-bromo-6-methoxybenzoate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton in the molecule. The aromatic region of the spectrum shows signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group. Additionally, the spectrum displays sharp singlets for the protons of the methoxy group and the methyl ester group, typically found at characteristic chemical shifts.

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H7.12-7.19Multiplet
Aromatic H7.12-7.19Multiplet
Aromatic H7.12-7.19Multiplet
Methoxy Protons (OCH₃)3.91Singlet
Ester Methyl Protons (COOCH₃)3.91Singlet
Note: Specific assignments of aromatic protons can be ambiguous without further 2D NMR data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group typically appears at the lowest field (highest chemical shift). The aromatic carbons show a range of chemical shifts influenced by the substituents. The carbon attached to the bromine atom is shielded, while the carbon attached to the methoxy group is deshielded. The methyl carbons of the methoxy and ester groups appear at the highest field.

Carbon Assignment Chemical Shift (ppm)
Carbonyl Carbon (C=O)165.5
Aromatic C-Br122.3
Aromatic C-OCH₃161.5
Aromatic CH132.4
Aromatic CH132.1
Aromatic CH128.0
Aromatic C (quaternary)135.7
Methoxy Carbon (OCH₃)55.8
Ester Methyl Carbon (COOCH₃)52.2
Note: Specific assignments of aromatic carbons can be ambiguous without further 2D NMR data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons, helping to trace the connectivity around the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduepfl.ch This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov For this compound (C₉H₉BrO₃), the experimentally determined monoisotopic mass would be compared to the calculated theoretical mass to confirm the molecular formula. cymitquimica.comuni.lu

Ion Calculated m/z Observed m/z
[M+H]⁺244.9808Typically within a few ppm of the calculated value
[M+Na]⁺266.9627Typically within a few ppm of the calculated value
Note: Observed m/z values are instrument-dependent and would be found in experimental data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. researchgate.netchemrxiv.orgresearchgate.net This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation patterns. The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely involve the loss of small neutral molecules such as methanol (B129727) (CH₃OH) from the ester group or formaldehyde (B43269) (CH₂O) from the methoxy group. The bromine atom can also be lost as a radical. Analyzing these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule.

Strategies for Enhancing Ionization and Detection Sensitivity via Chemical Derivatization

In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) using techniques like electrospray ionization (ESI), the intrinsic ionization efficiency of an analyte dictates its detection sensitivity. This compound, being a neutral molecule with moderate polarity, may exhibit suboptimal ionization. Chemical derivatization offers a powerful strategy to enhance its detectability by introducing a readily ionizable functional group. bldpharm.com

For this compound, derivatization strategies would logically target its ester functionality. While the ester can be hydrolyzed to the corresponding carboxylic acid, this often decreases volatility and may not significantly improve ionization in all MS modes. A more effective approach involves introducing a moiety with a permanent positive charge or a group that is easily protonated, such as a tertiary amine.

One potential strategy is transesterification, though this is less common for enhancing ionization. A more direct and widely applicable method is to first hydrolyze the methyl ester to the parent 2-bromo-6-methoxybenzoic acid. The resulting carboxylic acid can then be reacted with a variety of derivatizing agents. For instance, coupling with a reagent containing a quaternary ammonium (B1175870) group or a tertiary amine, such as N,N-dimethylethylenediamine, would introduce a highly basic site that is readily protonated in positive-ion ESI, significantly boosting the signal intensity. sigmaaldrich.com Reagents like 2-hydrazino-1-methylpyridine (HMP), typically used for carbonyls, could potentially be adapted for the carboxylic acid after activation. nih.gov

These derivatization methods not only improve ionization efficiency but also influence the fragmentation patterns in tandem mass spectrometry (MS/MS), often leading to characteristic product ions that can be used for highly selective and sensitive quantification through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov

Collision Cross Section (CCS) Determination via Ion Mobility Spectrometry-Mass Spectrometry

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique that adds another dimension of separation to traditional mass spectrometry. bldpharm.com It separates ions based on their size, shape, and charge as they drift through a gas-filled chamber, a property quantified as the Collision Cross Section (CCS). rsc.org The CCS value is a robust and characteristic physical parameter for a given ion, providing insights into its three-dimensional structure in the gas phase.

For this compound, experimental CCS values have not been widely reported in the literature. However, computational methods provide reliable predictions. Using advanced computational tools, predicted CCS values for various adducts of this compound have been calculated. uni.lu These values are crucial for tentative identification in complex mixtures when authentic standards are unavailable and can help distinguish it from isomers that have identical mass-to-charge ratios.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct Ionm/z (Mass-to-Charge Ratio)Predicted CCS (Ų)
[M+H]⁺244.98079141.2
[M+Na]⁺266.96273153.4
[M+K]⁺282.93667143.9
[M+NH₄]⁺262.00733162.7
[M-H]⁻242.96623148.0

Data sourced from PubChem, calculated using CCSbase. uni.lu

The determination of an experimental CCS value via techniques like traveling-wave IMS (TWIMS) or drift tube IMS (DTIMS) would provide an additional, highly specific identifier for this compound, complementing retention time and mass-to-charge ratio data. nih.gov

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its ester, ether, and substituted aromatic functionalities. While a definitive spectrum for this specific compound is not publicly available, the expected positions of key vibrational modes can be accurately predicted based on its structure and comparison to similar molecules like Methyl 2-bromobenzoate. nih.gov

Table 2: Expected Diagnostic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Aromatic Ring3100-3000Medium
C-H Stretch (Aliphatic)-OCH₃, -COOCH₃2950-2850Medium
C=O Stretch (Ester)Methyl Ester1735-1720Strong
C=C Stretch (Aromatic)Aromatic Ring1600-1450Medium-Strong
C-O Stretch (Ester)Ester (O-C)1300-1200Strong
C-O Stretch (Ether)Aryl-Alkyl Ether1250-1200 (asymmetric), 1050-1020 (symmetric)Strong
C-Br StretchAryl Bromide650-550Medium-Weak

Expected ranges are based on standard IR correlation tables and data from analogous compounds.

The strong carbonyl (C=O) absorption is one of the most prominent features, confirming the presence of the ester group. The combination of aromatic C=C stretches and the strong, complex C-O stretches from both the ester and ether groups provides a unique fingerprint for the molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecular conformation and intermolecular packing. For chiral molecules, it can determine the absolute stereochemistry.

A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and the broader scientific literature reveals that no crystal structure for this compound has been reported to date. cam.ac.uk Therefore, experimental data on its solid-state conformation and crystal packing is currently unavailable. Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would provide invaluable insight into its molecular geometry, including the planarity of the benzene ring and the orientation of the methoxy and methyl ester substituents relative to the ring and to each other.

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of separation science, essential for assessing the purity of this compound and for quantifying it in various matrices. Both gas and liquid chromatography are highly applicable.

Given its molecular weight and structure, this compound is sufficiently volatile and thermally stable for analysis by Gas Chromatography (GC). nist.gov GC is an ideal technique for assessing its purity, particularly for identifying and quantifying any volatile organic impurities, starting materials, or byproducts from its synthesis. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative precision. Coupling with a Mass Spectrometer (GC-MS) allows for the definitive identification of separated components based on their mass spectra. rsc.org

Table 3: Typical GC Parameters for Analysis of this compound

ParameterTypical Setting
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-17)
Carrier GasHelium or Hydrogen, constant flow (~1 mL/min)
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1)
Oven ProgramInitial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
DetectorFID or Mass Spectrometer
MS Transfer Line Temp280 °C

These parameters are illustrative and would require optimization for a specific application.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of compounds with limited volatility or thermal stability. For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. sielc.com This technique separates compounds based on their hydrophobicity. It is widely used for purity determination, stability testing, and quantification. Coupling with a UV detector, set to a wavelength where the aromatic ring absorbs strongly (e.g., ~210 nm or ~254 nm), provides excellent sensitivity and quantitative capability.

Table 4: Typical HPLC Parameters for Analysis of this compound

ParameterTypical Setting
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase AWater (with 0.1% formic acid for MS compatibility)
Mobile Phase BAcetonitrile (with 0.1% formic acid for MS compatibility)
GradientStart at 50% B, ramp to 95% B over 15 minutes, hold, and re-equilibrate
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorUV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS)
Detection Wavelength210 nm, 254 nm

These parameters are illustrative and require optimization.

Using a Diode Array Detector (DAD) allows for the acquisition of UV spectra for each peak, aiding in peak identification and purity assessment. For even greater specificity, HPLC coupled to a mass spectrometer (LC-MS) can provide molecular weight and structural information on the main component and any impurities. bldpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Complex Mixture Deconvolution

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection provided by mass spectrometry. This combination is particularly well-suited for the analysis of complex mixtures and the quantification of trace-level components. While specific, in-depth research articles detailing dedicated LC-MS methods for the trace analysis and complex mixture deconvolution of this compound are not extensively available in the public scientific literature, the principles of the technique can be applied to outline a robust analytical approach for this compound.

The utility of LC-MS in contexts involving related chemical structures is evident. For instance, in synthetic chemistry, LC-MS is a routine tool for monitoring reaction progress and characterizing products. Research involving the synthesis of complex molecules has utilized this compound as a starting material. biorxiv.orgbiorxiv.org In such synthetic pathways, analytical HPLC traces are often recorded on systems like an Agilent Technologies 1200 series HPLC connected to a quadrupole LC/MS, which allows for the rapid assessment of reaction completion and purity of intermediates. biorxiv.orgbiorxiv.org

For the specific task of trace analysis, an LC-MS method for this compound would be developed to achieve low limits of detection (LOD) and quantification (LOQ). This is critical in applications such as impurity profiling of active pharmaceutical ingredients or monitoring for residual starting materials. The method would typically involve a reversed-phase HPLC separation coupled with a sensitive mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap analyzer.

Hypothetical LC-MS Method for Trace Analysis

Below is a representative, though hypothetical, data table outlining the parameters for an LC-MS method tailored for the trace analysis of this compound. The values are based on standard practices for similar small molecules.

ParameterCondition
Liquid Chromatography
InstrumentAgilent 1200 Series or equivalent
ColumnWaters XBridge C18 (50 mm × 2.1 mm, 3.5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
InstrumentAgilent 6130 Quadrupole LC/MS or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Ion (SIM)m/z 245.0 [M+H]⁺, 247.0 [M+H]⁺ (Bromine isotopes)
Nebulizer Pressure40 psi
Drying Gas Flow10 L/min
Drying Gas Temperature350 °C
Capillary Voltage3000 V

Complex Mixture Deconvolution

In the context of analyzing complex mixtures, such as reaction byproducts or environmental samples, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography is invaluable. An LC-HRMS system would allow for the accurate mass measurement of this compound and any co-eluting impurities. This high mass accuracy enables the determination of elemental compositions, which is a critical step in identifying unknown compounds.

The deconvolution of complex chromatograms, where multiple components may not be fully separated by the chromatography, is facilitated by the mass spectrometer's ability to distinguish compounds based on their mass-to-charge ratio (m/z). By extracting ion chromatograms for specific m/z values, one can visualize the elution profile of individual components within a complex mixture, even if they overlap chromatographically. The characteristic isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a distinct signature for this compound, aiding in its identification within a complex matrix. The expected protonated molecule [M+H]⁺ would appear as two peaks at m/z 245.0 and 247.0.

While detailed studies specifically on this compound are limited, the established capabilities of LC-MS for analyzing related brominated and methoxylated aromatic compounds confirm its suitability for the characterization and quantification of this compound.

Computational and Theoretical Investigations of Methyl 2 Bromo 6 Methoxybenzoate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity/Basicity Prediction

The electronic structure is key to understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For methyl 2-bromo-6-methoxybenzoate, the electron-withdrawing nature of the bromine atom and the ester group, combined with the electron-donating effect of the methoxy (B1213986) group, creates a complex electronic environment that can be precisely mapped using these computational methods.

Furthermore, quantum chemical calculations can predict the molecule's acidity and basicity. The most likely sites for protonation are the oxygen atoms of the methoxy and ester groups. The gas-phase basicity can be calculated by modeling the protonation of these sites and determining the associated energy changes. Conversely, the acidity of the molecule, likely centered on the methyl protons of the ester or aromatic protons, can be assessed by calculating the energy required for deprotonation.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
XlogP2.4
Monoisotopic Mass243.97351 Da
pKa (most acidic)Not available
pKb (most basic)Not available

Computational Spectroscopy: Prediction of NMR Chemical Shifts and Vibrational Frequencies

Computational spectroscopy is a powerful tool for predicting and interpreting spectroscopic data. For this compound, this is particularly useful for assigning signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Prediction of NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. These values can then be converted into chemical shifts that can be compared with experimental data. Such calculations are invaluable for confirming the structure of the molecule and for assigning specific resonances to individual atoms, which can be challenging in a multi-substituted benzene (B151609) ring.

Prediction of Vibrational Frequencies: The vibrational frequencies of this compound can be calculated to predict its IR and Raman spectra. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized, allowing for the assignment of specific spectral bands to the stretching and bending of particular bonds, such as the C=O stretch of the ester, the C-Br stretch, and various vibrations of the aromatic ring and methoxy group.

Reaction Pathway Modeling and Energy Profile Calculations

Computational chemistry can be used to model the reaction pathways of this compound in various chemical transformations. This is particularly relevant for understanding its role as a synthetic intermediate. For instance, the bromine atom can be a site for nucleophilic substitution or cross-coupling reactions.

By calculating the energy profiles of potential reaction pathways, chemists can predict the feasibility of a reaction, identify the most likely products, and understand the transition states involved. For example, in a Suzuki coupling reaction where the bromine atom is replaced, computational modeling can help in understanding the energetics of the oxidative addition, transmetalation, and reductive elimination steps. These calculations provide valuable insights into the reaction mechanism and can help in optimizing reaction conditions.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are critical to its properties and reactivity. Conformational analysis, a key area of computational chemistry, involves identifying the stable conformations of the molecule and determining their relative energies. For this molecule, the rotation around the C-O bonds of the ester and methoxy groups, as well as the C-C bond connecting the ester to the ring, are of particular interest.

The presence of bulky substituents (bromine and methoxy) ortho to the ester group likely imposes significant steric constraints, influencing the preferred orientation of the ester group relative to the aromatic ring. Computational methods can map the potential energy surface associated with these rotations, identifying the low-energy conformers.

Furthermore, these models can be extended to study intermolecular interactions. By calculating the interaction energies between two or more molecules of this compound, or between this molecule and a solvent or reactant, it is possible to understand how it behaves in the condensed phase. These interactions are crucial for predicting properties like solubility, melting point, and crystal packing.

Applications of Methyl 2 Bromo 6 Methoxybenzoate As a Strategic Building Block in Complex Chemical Synthesis

Synthesis of Advanced Organic Intermediates and Fine Chemicals

The strategic placement of the bromo and methoxy (B1213986) groups on the aromatic ring of Methyl 2-bromo-6-methoxybenzoate makes it an ideal starting material for the synthesis of a range of advanced organic intermediates and fine chemicals. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functional groups and the construction of complex carbon skeletons. The methoxy group, on the other hand, can influence the reactivity of the aromatic ring and can be a precursor for other functional groups.

A notable application of this compound is in the total synthesis of natural products. For instance, it has been utilized as a key starting material in the synthesis of the orchid pigments dengibsin and dengibsinin. This highlights the compound's utility in constructing the core structures of biologically active and structurally intricate molecules.

Role in Pharmaceutical Synthesis (as a Precursor)

The structural motifs present in this compound are frequently found in a variety of biologically active compounds. This makes it a valuable precursor in the development of new pharmaceutical agents.

Intermediates for Anti-inflammatory Agents

While direct synthesis of commercial anti-inflammatory drugs from this compound is not widely documented, the structural features of the molecule are pertinent to this class of therapeutics. For example, the related compound, 2-bromo-6-methoxynaphthalene, is a known intermediate in the industrial synthesis of Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This suggests the potential of bromo-methoxy substituted aromatic cores, derivable from precursors like this compound, in the design and synthesis of novel anti-inflammatory agents. The bromo-methoxy substitution pattern can be strategically manipulated to generate a variety of molecular scaffolds for screening and development of new anti-inflammatory drug candidates.

Precursors for Antitumor Compounds

The development of novel antitumor agents is a critical area of pharmaceutical research. The bromo-methoxy phenyl moiety is a structural feature present in some compounds with demonstrated anticancer activity. Research into synthesized bromophenol derivatives has shown that compounds containing a similar substitution pattern, such as (oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate, exhibit cytotoxic effects against cancer cell lines. nih.gov This suggests that the core structure of this compound could serve as a valuable starting point for the synthesis of new classes of antitumor compounds. The bromine atom allows for the introduction of various side chains and heterocyclic systems, which are known to be important for the biological activity of many anticancer drugs.

Chemical Scaffolds for Novel Therapeutic Agent Development

Beyond specific therapeutic areas, this compound serves as a versatile scaffold for the development of novel therapeutic agents. A closely related compound, Methyl 6-bromo-3-methoxy-2-methylbenzoate, has been described as a "versatile small molecule scaffold". cymitquimica.com This versatility stems from the ability to selectively functionalize the molecule at different positions, leading to a diverse library of compounds for high-throughput screening. The bromine atom can be readily converted to other functional groups or used in cross-coupling reactions, while the ester and methoxy groups can be modified to fine-tune the physicochemical properties and biological activity of the resulting molecules. This makes this compound and its analogs attractive starting points for the discovery of new drugs targeting a wide range of diseases.

Integration into Agrochemical Synthesis Schemes

The principles that make this compound a valuable building block in pharmaceutical synthesis also apply to the agrochemical industry. The development of new and effective herbicides, insecticides, and fungicides often relies on the synthesis of novel chemical entities.

Precursors for Herbicide Development

The synthesis of effective herbicides is crucial for modern agriculture. While direct application of this compound in commercial herbicide synthesis is not extensively documented, related structures have shown promise in this area. For instance, a pyridine (B92270) derivative with a similar substitution pattern, Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate, is utilized in the development of pesticides and herbicides. Furthermore, studies on the synthesis of bicyclic herbicide precursors have employed methyl 3,5-dimethoxybenzoate, a compound structurally related to this compound. These examples underscore the potential of the bromo-methoxy-benzoate scaffold in the design and synthesis of new herbicidal compounds. The ability to introduce a variety of functional groups through the bromine atom allows for the systematic modification of the molecule to optimize its herbicidal activity and selectivity.

Building Blocks for Novel Pesticide Active Ingredients

The structural motifs present in this compound make it an attractive starting material for the synthesis of novel pesticide active ingredients. The presence of both a bromine atom and a methoxy group allows for a variety of chemical modifications, which is a key aspect in the development of new agrochemicals. While direct synthesis of commercial pesticides using this specific molecule is not extensively documented in publicly available research, the utility of closely related analogs is well-established, highlighting its potential.

For instance, the synthesis of novel insecticidal compounds, such as meta-diamide derivatives, often involves precursors with similar substitution patterns on the phenyl ring. google.comsigmaaldrich.com Research has shown that by replacing a fluorine atom with a methoxy group in certain pesticide precursors, new derivatives with significant insecticidal activity against pests like Plutella xylostella (diamondback moth) and Spodoptera frugiperda (fall armyworm) can be obtained. google.comsigmaaldrich.com One study reported that a derivative, compound 12q, demonstrated a 97.67% mortality rate against the diamondback moth at a concentration of 1 mg L⁻¹. google.comsigmaaldrich.com

Furthermore, the development of anthranilic diamide (B1670390) insecticides, a class of compounds known for their efficacy, utilizes substituted phenyl building blocks. uni.lu The core structure of this compound can be envisioned as a scaffold that can be elaborated through various chemical reactions, such as cross-coupling and amination, to access these complex and biologically active molecules. The strategic placement of the bromo and methoxy groups on the aromatic ring makes it a versatile starting point for creating diverse libraries of potential agrochemicals. rsc.org

Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and drug discovery due to their presence in a vast number of biologically active molecules. This compound serves as a valuable precursor for the construction of various heterocyclic systems. The reactivity of the bromine atom allows for its participation in cyclization reactions to form fused ring systems.

Research has demonstrated that 2-bromobenzoic acids and their derivatives are effective building blocks for synthesizing a variety of nitrogen-containing heterocycles. chemicalbook.com Through sequential aryl radical cyclizations, it is possible to construct complex structures like isoindolinones and benzolactams. chemicalbook.com While these studies may not use this compound directly, the principles are applicable. The ester and methoxy groups can influence the reactivity and regioselectivity of these cyclization reactions, offering a pathway to novel heterocyclic scaffolds.

Additionally, related compounds such as methyl 2,6-dimethoxybenzoate are recognized as important intermediates for the synthesis of biologically active heterocyclic compounds. myskinrecipes.com The general strategies employed for these related molecules, often involving reactions at the positions occupied by the functional groups, can be adapted for this compound to explore new chemical space in heterocyclic chemistry. The synthesis of six-membered heterocycles, which are prevalent in many natural products and pharmaceuticals, can also be approached using nitroalkenes derived from precursors like this compound. nih.gov

Utility in Materials Science Applications

The unique combination of a rigid aromatic core and reactive functional groups in this compound makes it a molecule of interest in materials science. Its structure can be tailored and incorporated into larger systems to create materials with specific, desired properties.

Development of Specialty Polymers with Tuned Properties

In the field of polymer chemistry, the properties of the final material are dictated by the structure of the monomeric units. This compound, with its potential for functionalization, can be used as a monomer or a precursor to a monomer in the synthesis of specialty polymers. The aromatic ring provides rigidity and thermal stability, while the bromo and methoxy groups can be modified to tune properties such as solubility, refractive index, and thermal behavior.

Synthesis of Components for Advanced Electronic and Optical Materials

Advanced electronic and optical materials often rely on organic molecules with precisely controlled electronic properties. The substituted benzene (B151609) ring in this compound is a common structural motif in many organic electronic materials. The bromine atom can be readily converted to other functional groups via cross-coupling reactions, allowing for the attachment of chromophores or other electronically active moieties.

This versatility makes it a potential building block for the synthesis of components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. For instance, the synthesis of materials for electro-optic translators has been explored using complex organic molecules, indicating a demand for versatile building blocks. The ability to modify the electronic nature of the aromatic ring through the existing functional groups makes this compound a candidate for creating tailored materials for these advanced applications.

Precursors for Liquid Crystal Synthesis

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Their unique optical properties are harnessed in display technologies. The synthesis of liquid crystalline materials often starts from molecules that possess a rigid core and flexible side chains. This compound, with its rigid phenyl ring, can serve as a suitable core structure for the synthesis of liquid crystals.

The bromo and methoxy groups provide handles for introducing the necessary flexible alkyl or alkoxy chains, which are crucial for inducing liquid crystalline phases. Research into the synthesis of liquid crystals has explored a variety of molecular shapes, including bent-core and nematic phases, which arise from the specific arrangement of molecular components. The substitution pattern of this compound offers a platform for creating new liquid crystal molecules with potentially novel phase behaviors and electro-optical properties.

Contribution to Dye and Surfactant Chemistry

The application of this compound extends to the synthesis of dyes and has potential, though less documented, relevance in surfactant chemistry.

In the realm of dye chemistry, this compound has been identified as a reactant in the synthesis of the orchid pigments dengibsin and dengibsinin. This demonstrates its utility as a building block for creating colored organic molecules. The aromatic core and its substituents can be chemically modified to tune the absorption and emission properties of the resulting dye, making it a valuable tool for chemists working on new colorants.

Use as an Analytical Standard in Chromatographic Method Development

The development of a robust and reliable chromatographic method, such as High-Performance Liquid Chromatography (HPLC), is a cornerstone of quality control in pharmaceutical and chemical manufacturing. This process ensures the identity, purity, and strength of a substance. A well-characterized reference standard is indispensable for validating the performance of such methods.

In the context of syntheses where this compound is a starting material or a key intermediate, it could be used as a reference standard for several critical aspects of method validation:

Specificity and Selectivity: A chromatographic method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradation products, and other reagents. A pure standard of this compound would be used to determine its retention time and to ensure that it is well-resolved from other potential components in a synthetic mixture. For example, in the synthesis of complex molecules where this bromo-ester is a reactant, HPLC methods are employed to monitor the reaction's progress and to purify the products. biorxiv.orggoogle.combiorxiv.org The pure standard would be essential to distinguish the starting material from the product and any by-products.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. To establish linearity, a series of solutions of the this compound reference standard at different known concentrations would be prepared and analyzed. The response of the detector (e.g., UV absorbance) would then be plotted against the concentration, and the correlation coefficient, y-intercept, and slope of the regression line would be evaluated.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by "spiking" a sample matrix with a known quantity of the reference standard and measuring the recovery. For instance, a synthetic reaction mixture could be spiked with a known amount of pure this compound to see if the analytical method can accurately quantify the added amount.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at different levels: repeatability (intra-day), intermediate precision (inter-day, different analysts, or different equipment), and reproducibility (between laboratories). A well-characterized standard of this compound would be used to prepare the samples for these repeated analyses.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are established by analyzing progressively more dilute solutions of the this compound reference standard.

Below is a hypothetical data table illustrating the kind of results that would be generated during a linearity study as part of a chromatographic method validation for this compound.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
575.8
10151.3
25378.1
50755.9
1001510.5

Table 1: Hypothetical Linearity Data for this compound

This table demonstrates the direct proportionality between the concentration of the standard and the detector response, a key requirement for a validated analytical method.

Emerging Research Directions and Future Challenges

Development of Sustainable and Green Synthetic Protocols

The chemical industry is undergoing a paradigm shift towards more environmentally benign processes. For a compound like Methyl 2-bromo-6-methoxybenzoate, this translates into a concerted effort to develop synthetic routes that are not only efficient but also sustainable.

Exploration of Bio-catalytic and Photo-catalytic Transformations

A significant frontier in green chemistry is the use of enzymes and light to drive chemical reactions. Bio-catalysis offers the potential for highly selective transformations under mild conditions, minimizing waste and energy consumption. Researchers are exploring the use of engineered enzymes, such as dioxygenases, for the transformation of substituted benzoates. nih.gov While the oxidation of ortho-substituted substrates can be challenging, ongoing research in protein engineering aims to develop enzymes with improved stabilities and activities for these types of molecules. nih.govnih.gov

Photocatalysis, which utilizes light to initiate chemical reactions, is another promising green approach. researchgate.net The combination of photo- and bio-catalysis, known as photo-biocatalytic cascades, represents an elegant strategy for synthesizing valuable chemicals. nih.gov These systems can combine the advantages of both approaches to achieve transformations that are difficult to accomplish with traditional methods. nih.gov

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of the aryl bromide and the steric hindrance imposed by the ortho-substituents in this compound present both a challenge and an opportunity for discovering new chemical reactions. Researchers are actively seeking to move beyond well-established cross-coupling reactions to uncover novel reactivity patterns. This includes the exploration of C-H activation strategies, which allow for the direct functionalization of otherwise inert carbon-hydrogen bonds. researchgate.net Advances in this area could lead to more atom-economical and efficient ways to elaborate the core structure of this compound.

Rational Design of Highly Selective Derivatization Strategies

The presence of multiple reactive sites on the this compound molecule necessitates the development of highly selective derivatization methods. The goal is to be able to modify one part of the molecule without affecting the others. This requires a deep understanding of the subtle electronic and steric factors that govern its reactivity.

For instance, the development of new catalysts and reagents is crucial for achieving regioselective and chemoselective transformations. acs.org This includes methods for the selective functionalization of the aromatic ring at positions other than the bromine-bearing carbon. Recent advances in ruthenium-catalyzed meta-C–H functionalization, for example, provide a pathway to introduce new functionalities at a remote position on the aromatic ring. acs.org

Advancement in Automated Synthesis and Flow Chemistry Integration

The synthesis of complex molecules often involves multiple, sequential steps. Automated synthesis platforms and flow chemistry are revolutionizing this process by enabling the rapid and efficient production of chemical compounds with minimal manual intervention. fu-berlin.dechemrxiv.org Flow chemistry, in particular, offers numerous advantages over traditional batch processing, including improved safety, better reaction control, and the ability to perform reactions at elevated temperatures and pressures. researchgate.netacs.org

For a compound like this compound, flow chemistry can be used to perform a variety of transformations, such as lithiation and cross-coupling reactions, in a continuous and automated fashion. researchgate.netacs.org This not only accelerates the synthesis of derivatives but also facilitates the rapid screening and optimization of reaction conditions. fu-berlin.de

Predictive Modeling and Artificial Intelligence in Reaction Discovery and Optimization

In the context of this compound, AI and ML can be used to:

Predict Reactivity: Develop models that can accurately predict how the molecule will react under different conditions, guiding the choice of reagents and catalysts. appliedclinicaltrialsonline.com

Optimize Synthesis: Use algorithms to systematically explore the vast parameter space of a chemical reaction to find the optimal conditions for yield and selectivity. vapourtec.com

Discover New Reactions: Identify unconventional reaction pathways that may not be apparent to human chemists, leading to the discovery of novel transformations. pharmafeatures.comyoutube.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-bromo-6-methoxybenzoate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 2-bromo-6-methoxybenzoic acid (or its precursor, e.g., 2-bromo-6-hydroxybenzoic acid, followed by methylation). Derivatives like 2-bromo-6-fluorobenzoic acid (CAS 2252-37-1) are synthesized via halogenation or methoxylation .

  • Step 2 : Perform esterification using methanol and a catalyst (e.g., H₂SO₄ or DCC/DMAP). For brominated esters, mild conditions (room temperature, 12–24 hrs) minimize side reactions like debromination .

  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

  • Key Considerations : Monitor reaction progress with TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm purity via HPLC (>98%).

    • Table 1 : Example Reaction Conditions for Brominated Benzoate Esters
Starting MaterialReagents/ConditionsYield (%)Reference
2-Bromo-6-hydroxybenzoic acidCH₃I, K₂CO₃, DMF, 60°C, 6h75–85
2-Bromo-6-methoxybenzoic acidMeOH, H₂SO₄, reflux, 12h90–95

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Expect signals for methoxy (-OCH₃) at δ ~3.8–4.0 ppm (singlet, 3H) and methyl ester (-COOCH₃) at δ ~3.9 ppm. Aromatic protons appear as a doublet (H-4, δ ~7.2 ppm) and multiplet (H-3/H-5, δ ~7.5 ppm) .
  • ¹³C NMR : Confirm ester carbonyl at δ ~167 ppm, methoxy carbons at ~52–56 ppm, and aromatic carbons at ~110–150 ppm.
  • IR : Strong C=O stretch at ~1720 cm⁻¹ and C-O (ester) at ~1250 cm⁻¹.

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELXL improve accuracy?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Ensure resolution < 0.8 Å for precise anisotropic displacement parameter (ADP) modeling .

  • Refinement in SHELXL :

  • Apply Hirshfeld rigid-bond tests to validate ADPs.

  • Use TWIN/BASF commands if twinning is detected (common in brominated aromatics).

  • Refine disorder models for methoxy/ester groups using PART/SUMP constraints .

  • Visualization : Generate ORTEP diagrams (ORTEP-3) to illustrate thermal ellipsoids and intermolecular interactions .

    • Table 2 : Crystallographic Data for Brominated Aromatics (Example)
CompoundSpace GroupR-factor (%)Reference
Methyl 6-bromo-2-naphthoateP2₁/c3.2
2-Bromo-6-fluorobenzoic acidP 14.1

Q. How do electronic effects of substituents (Br, OCH₃) influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Mechanistic Study : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The bromine atom acts as a σ-hole donor, while the methoxy group donates electron density via resonance, altering Suzuki-Miyaura coupling rates .
  • Experimental Validation : Compare reaction kinetics with analogs (e.g., 2-chloro-6-methoxybenzoate) under identical Pd-catalyzed conditions. Monitor intermediates via LC-MS .

Q. What safety protocols are critical when handling this compound in the lab?

  • Best Practices :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Store in amber glass bottles at 2–8°C to prevent photodegradation.
  • Follow waste disposal guidelines for halogenated organics (e.g., incineration with scrubbers) .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement , WinGX for data processing .
  • Synthesis : Kanto Chemical’s brominated benzoic acid derivatives as precursors .
  • Spectroscopy : NIST Chemistry WebBook for reference NMR/IR data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.